molecular formula C11H13BrO3 B184990 2-Bromo-4,5-diethoxybenzaldehyde CAS No. 91335-51-2

2-Bromo-4,5-diethoxybenzaldehyde

Cat. No.: B184990
CAS No.: 91335-51-2
M. Wt: 273.12 g/mol
InChI Key: VUYKUJPMDHPGFA-UHFFFAOYSA-N
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Description

2-Bromo-4,5-diethoxybenzaldehyde: is an organic compound with the molecular formula C11H13BrO3. It is a derivative of benzaldehyde, where the benzene ring is substituted with bromine and two ethoxy groups. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4,5-diethoxybenzaldehyde typically involves the bromination of 4,5-diethoxybenzaldehyde. The process can be summarized as follows:

    Starting Material: 4,5-diethoxybenzaldehyde.

    Bromination: The reaction is carried out using bromine (Br2) in an appropriate solvent such as acetic acid or chloroform. The reaction is typically performed at room temperature or slightly elevated temperatures to ensure complete bromination.

    Purification: The product is purified by recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using similar reaction conditions. Large-scale reactors and continuous flow systems may be employed to ensure efficient production. The use of automated systems for bromine addition and temperature control can enhance the safety and yield of the process.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4,5-diethoxybenzaldehyde undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The aldehyde group can be oxidized to the corresponding carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction Reactions: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium methoxide (NaOMe) in methanol.

    Oxidation: Potassium permanganate (KMnO4) in aqueous solution.

    Reduction: Sodium borohydride (NaBH4) in ethanol.

Major Products Formed

    Substitution: Formation of 2-substituted-4,5-diethoxybenzaldehyde derivatives.

    Oxidation: Formation of 2-Bromo-4,5-diethoxybenzoic acid.

    Reduction: Formation of 2-Bromo-4,5-diethoxybenzyl alcohol.

Scientific Research Applications

2-Bromo-4,5-diethoxybenzaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromo-4,5-diethoxybenzaldehyde depends on its specific application

    Aldehyde Group: Can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to biological activity.

    Bromine Atom: Can participate in halogen bonding and other non-covalent interactions.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-4,5-dimethoxybenzaldehyde: Similar structure but with methoxy groups instead of ethoxy groups.

    4-Bromo-2,5-dimethoxybenzaldehyde: Another brominated benzaldehyde with different substitution pattern.

    2,4,5-Trimethoxybenzaldehyde: Lacks the bromine atom but has three methoxy groups.

Uniqueness

2-Bromo-4,5-diethoxybenzaldehyde is unique due to the presence of both bromine and ethoxy groups, which confer distinct reactivity and potential applications compared to its analogs. The ethoxy groups can influence the compound’s solubility and electronic properties, making it suitable for specific synthetic and research purposes.

Properties

IUPAC Name

2-bromo-4,5-diethoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrO3/c1-3-14-10-5-8(7-13)9(12)6-11(10)15-4-2/h5-7H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUYKUJPMDHPGFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C(=C1)C=O)Br)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70356142
Record name 2-bromo-4,5-diethoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70356142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91335-51-2
Record name 2-bromo-4,5-diethoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70356142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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